molecular formula C20H21N3O2S B12243367 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B12243367
M. Wt: 367.5 g/mol
InChI Key: HLWCAIKBEONNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a cyano group, a tetrahydroisoquinoline moiety, and a methoxyphenylacetamide group

Preparation Methods

The synthesis of 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the cyano group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a cyano group.

    Formation of the sulfanyl linkage: This involves the reaction of a thiol with a suitable electrophile.

    Attachment of the methoxyphenylacetamide group: This can be achieved through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide exerts its effects would depend on its specific application. For example, if it is being investigated as a therapeutic agent, its mechanism of action might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of a signaling pathway or activation of a cellular response.

Comparison with Similar Compounds

Similar compounds to 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide include other tetrahydroisoquinoline derivatives and compounds with similar functional groups. For example:

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and may have similar biological activities.

    Cyano-substituted compounds: These compounds contain a cyano group and may undergo similar chemical reactions.

    Methoxyphenylacetamide derivatives: These compounds contain the methoxyphenylacetamide group and may have similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O2S/c1-13-14-7-3-4-8-15(14)16(11-21)20(22-13)26-12-19(24)23-17-9-5-6-10-18(17)25-2/h5-6,9-10H,3-4,7-8,12H2,1-2H3,(H,23,24)

InChI Key

HLWCAIKBEONNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.